molecular formula C5H7NO3S2 B7961791 (2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid

(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid

Cat. No.: B7961791
M. Wt: 193.2 g/mol
InChI Key: QRELRLHIJJPWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are a key component in various drugs and biologically active agents . This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its five-membered ring structure, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid typically involves the reaction of 2-methylthiazole with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted thiazole compounds .

Scientific Research Applications

(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their function. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c1-4-6-5(2-10-4)3-11(7,8)9/h2H,3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELRLHIJJPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.